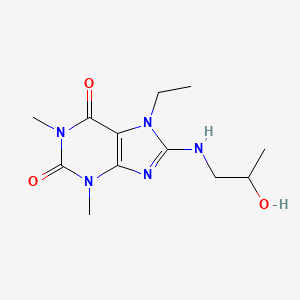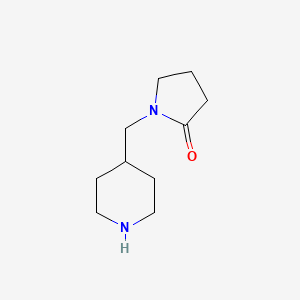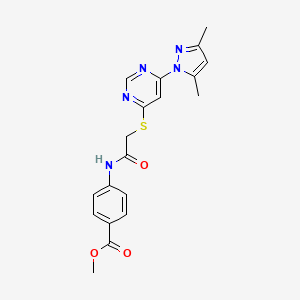
methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several functional groups including a pyrazole ring, a pyrimidine ring, a thioacetamido group, and a benzoate group. Pyrazole is a heterocyclic aromatic organic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazole compounds are known to have good thermal stability and they are often crystalline solids at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Applications
The synthesis of pyrimidine and pyrazole heterocyclic compounds, including structures related to the chemical , has been explored for their potential in creating substances with significant insecticidal and antibacterial properties. These compounds have been evaluated against a variety of insects and microorganisms, demonstrating their utility in the development of new insecticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Research on novel pyrazolopyrimidine derivatives has highlighted their anticancer and anti-inflammatory properties, suggesting the chemical structure's potential in creating new therapeutic agents for treating cancer and inflammatory diseases (Abu‐Hashem et al., 2020).
Studies focusing on the development of new pyrazolo[3,4-d]pyrimidin-4-one derivatives have identified compounds with potent anticancer activity against various cancer cell lines, including human breast adenocarcinoma, highlighting the potential application of such molecules in cancer therapy (Abdellatif et al., 2014).
Chemical Synthesis and Material Applications
The synthesis of intermediate compounds for herbicide development, such as bispyribac-sodium, demonstrates the utility of pyrimidine derivatives in agricultural chemistry. These intermediates play a crucial role in the production of herbicides that are effective against a wide range of weeds, showcasing the material application of such chemical structures (Yuan-xiang, 2008).
The development of antimicrobial additives based on pyrimidine derivatives for inclusion in surface coatings and printing ink pastes highlights the application of these compounds in enhancing the antimicrobial properties of various surfaces, contributing to the prevention of microbial contamination and spread (El‐Wahab et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[[2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12-8-13(2)24(23-12)16-9-18(21-11-20-16)28-10-17(25)22-15-6-4-14(5-7-15)19(26)27-3/h4-9,11H,10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHZQVVRDRUVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2744785.png)
![(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B2744786.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)
![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)
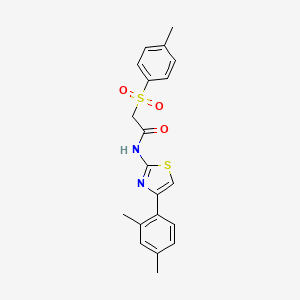
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanylpyrimidine-5-carboxylic acid](/img/structure/B2744791.png)
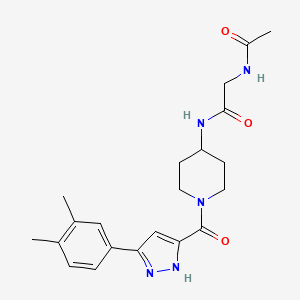
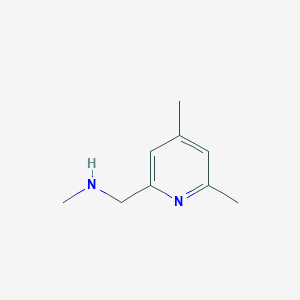
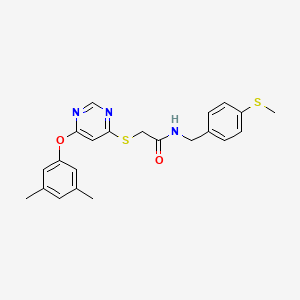
![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)
